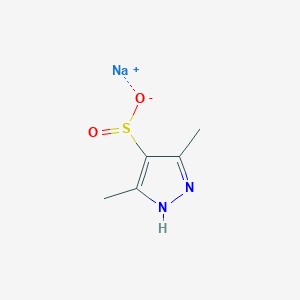

Sodium 3,5-dimethyl-1H-pyrazole-4-sulfinate

Descripción

Propiedades

Fórmula molecular |

C5H7N2NaO2S |

|---|---|

Peso molecular |

182.18 g/mol |

Nombre IUPAC |

sodium;3,5-dimethyl-1H-pyrazole-4-sulfinate |

InChI |

InChI=1S/C5H8N2O2S.Na/c1-3-5(10(8)9)4(2)7-6-3;/h1-2H3,(H,6,7)(H,8,9);/q;+1/p-1 |

Clave InChI |

AZOJIWQSQSPQPY-UHFFFAOYSA-M |

SMILES canónico |

CC1=C(C(=NN1)C)S(=O)[O-].[Na+] |

Origen del producto |

United States |

Métodos De Preparación

Methodology:

- Reactants: Acetylacetone (or methyl ethyl diketone) and hydrazine hydrate.

- Reaction Conditions: Typically performed in alcohol solvents such as methanol or ethanol at temperatures ranging from 25°C to 35°C, with the reaction being exothermic.

- Catalysts: Acid catalysts like glacial acetic acid are employed to facilitate cyclization.

- Procedure: Hydrazine hydrate is added dropwise to acetylacetone under stirring, maintaining temperature below 50°C. The mixture is then stirred for several hours, followed by cooling, filtration, and purification via recrystallization or chromatography.

Data:

| Parameter | Conditions | Yield | Reference |

|---|---|---|---|

| Temperature | 25–35°C | — | |

| Catalyst | Glacial acetic acid | High | |

| Solvent | Methanol | — |

Sulfonation to Form 3,5-Dimethyl-1H-Pyrazole-4-sulfonyl Chloride

The next step involves sulfonation of the pyrazole core to introduce the sulfonyl chloride group, a reactive intermediate for further derivatization.

Methodology:

- Reactants: 3,5-dimethyl-1H-pyrazole and chlorosulfonic acid.

- Reaction Conditions: The sulfonation is performed at 0°C to control the exothermic process, then heated to around 60°C for completion.

- Procedure: The pyrazole is dissolved in chloroform, cooled, and chlorosulfonic acid is added slowly under nitrogen. The mixture is stirred at 60°C for 10 hours, followed by addition of thionyl chloride to convert the sulfonic acid to sulfonyl chloride.

Data:

| Parameter | Conditions | Yield | Reference |

|---|---|---|---|

| Temperature | 0°C to 60°C | ~90% | , |

| Solvent | Chloroform | — | |

| Reagents | Chlorosulfonic acid, thionyl chloride | — |

Synthesis of 3,5-Dimethyl-1H-Pyrazole-4-sulfonamide

The sulfonyl chloride intermediate reacts with amines to produce sulfonamide derivatives, which can be further converted to sulfinates.

Methodology:

- Reactants: Pyrazole sulfonyl chloride and amines such as phenylethylamine.

- Reaction Conditions: Conducted in dichloromethane with bases like diisopropylethylamine (DIPEA) at room temperature or slightly elevated temperatures (~25°C).

- Procedure: The sulfonyl chloride is added dropwise to the amine solution, stirred for 16 hours, then washed with water, dried, and purified via chromatography.

Data:

| Parameter | Conditions | Yield | Reference |

|---|---|---|---|

| Solvent | Dichloromethane | Up to 71% | |

| Base | DIPEA | — | |

| Temperature | 25–30°C | — |

Conversion to Sodium 3,5-Dimethyl-1H-Pyrazole-4-sulfinate

The sulfonamide or sulfonyl chloride derivatives are then subjected to reduction or direct sulfinic acid formation to yield the sodium salt.

Possible Pathways:

- Direct Hydrolysis/Reduction: Treatment with reducing agents such as sodium dithionite or sodium borohydride under controlled conditions can convert sulfonyl chlorides or sulfonamides to sulfinates.

- Oxidative Methods: Alternatively, oxidation of sulfides or sulfinic acids can be performed, followed by neutralization with sodium hydroxide.

Example Procedure:

- Dissolve the sulfonamide in water or aqueous alcohol.

- Add a reducing agent like sodium dithionite under stirring at room temperature.

- Maintain pH around neutral to slightly alkaline.

- After completion, isolate the sodium salt by evaporation or crystallization.

Data:

| Parameter | Conditions | Yield | Reference |

|---|---|---|---|

| Solvent | Water or aqueous alcohol | High | , |

| Reducing agent | Sodium dithionite | Effective | |

| Temperature | Ambient | — |

Summary of Reaction Data and Conditions

Research Discoveries and Innovations

Recent advances include the development of greener synthesis routes using water as the solvent, reducing the use of hazardous reagents like chlorosulfonic acid, and employing catalytic methods to improve yields and purity. The use of Lewis base catalysis, such as with acetic acid, has been shown to enhance the efficiency of sulfonation and subsequent transformations, reducing reaction times and by-product formation.

Moreover, the synthesis of derivatives like the sodium salt of 3,5-dimethyl-1H-pyrazole-4-sulfinate has been optimized through reduction of sulfonyl chlorides, enabling scalable production for pharmaceutical and agricultural applications.

Análisis De Reacciones Químicas

Types of Reactions

Sodium 3,5-dimethyl-1H-pyrazole-4-sulfinate undergoes various chemical reactions, including:

Oxidation: The sulfinate group can be oxidized to form sulfonate derivatives.

Reduction: The compound can be reduced under specific conditions to yield different products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfinate group can yield sulfonate derivatives, while substitution reactions can produce a wide range of pyrazole derivatives with different functional groups .

Aplicaciones Científicas De Investigación

Sodium 3,5-dimethyl-1H-pyrazole-4-sulfinate has several scientific research applications, including:

Mecanismo De Acción

The mechanism of action of Sodium 3,5-dimethyl-1H-pyrazole-4-sulfinate involves its interaction with specific molecular targets and pathways. The sulfinate group can act as a nucleophile, participating in various chemical reactions. The pyrazole ring can interact with biological targets, potentially affecting enzyme activity and cellular processes .

Comparación Con Compuestos Similares

The structural and functional uniqueness of Sodium 3,5-dimethyl-1H-pyrazole-4-sulfinate is highlighted through comparisons with related compounds, focusing on substituents, functional groups, and applications.

Structural Analogs

Key Observations :

- Functional Group Impact : The sulfinate group (-SO₂⁻Na⁺) in the target compound contrasts with the sulfonamide (-SO₂NH₂) group in . Sulfinates are stronger nucleophiles and reductants, while sulfonamides are more prevalent in pharmaceuticals due to their stability and hydrogen-bonding capacity .

Physicochemical Properties

| Property | Sodium 3,5-dimethyl-1H-pyrazole-4-sulfinate | 4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide |

|---|---|---|

| Melting Point | Not reported (inferred < 200°C) | 138–142°C |

| Solubility | High in polar solvents (e.g., water) | Moderate (soluble in DMSO, EtOAc) |

| IR Spectral Features | SO₂⁻ asymmetric stretch ~1180–1120 cm⁻¹ | SO₂ stretch at 1385, 1164 cm⁻¹ |

Analysis :

- The sodium sulfinate’s ionic nature likely results in higher water solubility compared to neutral sulfonamides. The melting point of the sulfinate is expected to be lower than the sulfonamide analog due to ionic lattice disruption .

- IR spectra differences arise from the distinct electronic environments of sulfinate (-SO₂⁻) vs. sulfonamide (-SO₂NH₂) groups.

Actividad Biológica

Sodium 3,5-dimethyl-1H-pyrazole-4-sulfinate is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Overview of Sodium 3,5-Dimethyl-1H-Pyrazole-4-Sulfinate

Sodium 3,5-dimethyl-1H-pyrazole-4-sulfinate belongs to the pyrazole family, which is known for its wide range of biological activities including anti-inflammatory, antibacterial, antifungal, and anticancer properties. The compound's structure allows it to interact with various biological targets, making it a promising candidate for drug development.

Anticancer Properties

Recent studies have highlighted the anticancer potential of sodium 3,5-dimethyl-1H-pyrazole-4-sulfinate. In vitro assays demonstrated that the compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, a study reported that derivatives of pyrazole sulfonamides showed promising results against U937 cells, indicating potential as an anticancer agent .

| Compound | Cell Line | IC50 (μM) | Activity |

|---|---|---|---|

| Sodium 3,5-dimethyl-1H-pyrazole-4-sulfinate | U937 | 10 | Antiproliferative |

| Other derivatives | Various | Varies | Anticancer |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. One study found that certain pyrazole derivatives exhibited up to 85% inhibition of TNF-α at specific concentrations . This suggests that sodium 3,5-dimethyl-1H-pyrazole-4-sulfinate may be beneficial in treating inflammatory diseases.

Antibacterial and Antifungal Activity

Sodium 3,5-dimethyl-1H-pyrazole-4-sulfinate has demonstrated antibacterial and antifungal activities against various strains. Research indicated that compounds in this class showed effectiveness against E. coli, S. aureus, and fungal pathogens like Aspergillus niger . The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

The biological activity of sodium 3,5-dimethyl-1H-pyrazole-4-sulfinate is attributed to its ability to modulate several biochemical pathways:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for enzymes involved in inflammation and cancer progression.

- Modulation of Cytokine Production : It influences the production of cytokines that play a crucial role in immune responses.

- Antioxidant Activity : Some studies suggest that pyrazole derivatives possess antioxidant properties, which can protect cells from oxidative stress .

Study on Anticancer Activity

A recent study synthesized several pyrazole derivatives and evaluated their anticancer effects on human cancer cell lines. Sodium 3,5-dimethyl-1H-pyrazole-4-sulfinate was among the compounds tested, showing significant growth inhibition in a dose-dependent manner .

Anti-inflammatory Study

In another investigation focusing on inflammatory responses in animal models, sodium 3,5-dimethyl-1H-pyrazole-4-sulfinate reduced edema significantly compared to control groups treated with standard anti-inflammatory drugs . This highlights its potential as an alternative therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.